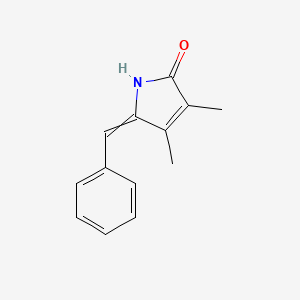
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered lactam ring with a benzylidene substituent at the 5-position and methyl groups at the 3 and 4 positions. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate aldehydes and ketones followed by cyclization. One common method is the Knoevenagel condensation between benzaldehyde and 3,4-dimethyl-2-pyrrolidinone, followed by cyclization under acidic or basic conditions . The reaction conditions often involve the use of catalysts such as piperidine or pyridine to facilitate the condensation and cyclization processes.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and scalable reaction conditions. The use of microwave-assisted synthesis and high-throughput screening of reaction conditions can significantly enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include benzyl derivatives, ketones, carboxylic acids, and substituted pyrrolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones: These compounds share a similar pyrrolone core but have different substituents at the 3 and 5 positions.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: This compound has an ethyl group at the 3 position and a methyl group at the 4 position, making it structurally similar but with different substituents.
Uniqueness
5-Benzylidene-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylidene group at the 5 position and methyl groups at the 3 and 4 positions make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
85870-73-1 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-benzylidene-3,4-dimethylpyrrol-2-one |
InChI |
InChI=1S/C13H13NO/c1-9-10(2)13(15)14-12(9)8-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15) |
InChI Key |
RAEQAHXKJXECLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC1=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















